molecular formula C10H13ClO2 B11952831 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride CAS No. 54371-12-9

7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride

Cat. No.: B11952831
CAS No.: 54371-12-9
M. Wt: 200.66 g/mol
InChI Key: SFQJZTMMKIFIGJ-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride is a unique organic compound with the molecular formula C10H13ClO2 and a molecular weight of 200.66 g/mol . This compound is known for its distinctive bicyclic structure, which includes a ketone and a carbonyl chloride functional group. It is often used in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride typically involves the reaction of 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the conversion process.

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.

    Lithium Aluminum Hydride (LiAlH4): A strong reducing agent for converting ketones to alcohols.

    Nucleophiles (Amines, Alcohols, Thiols): Used in substitution reactions to form various derivatives.

Major Products Formed:

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride involves its reactivity with nucleophiles and reducing agents. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The ketone group can undergo reduction to form alcohols, which can further participate in additional chemical reactions .

Comparison with Similar Compounds

Uniqueness: 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride is unique due to its combination of a bicyclic structure with both a ketone and a carbonyl chloride functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and research .

Properties

CAS No.

54371-12-9

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride

InChI

InChI=1S/C10H13ClO2/c1-9(2)6-3-4-10(9,8(11)13)7(12)5-6/h6H,3-5H2,1-2H3

InChI Key

SFQJZTMMKIFIGJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2)C(=O)Cl)C

Origin of Product

United States

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